REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[N+:14]([O-])=O.[H][H]>CO.[Pd]>[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][C:5]=1[NH2:14]
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Name
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1-methoxymethyl-2-nitro-4-trifluoromethylbenzene
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Quantity
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0.15 g
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Type
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reactant
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Smiles
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COCC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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0.02 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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at a temperature in the region of 25° C., the reaction mixture is filtered
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Type
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WASH
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Details
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the catalyst is rinsed with 3 times 5 cm3 of methanol
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Type
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CONCENTRATION
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Details
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the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa)
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Name
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|
Type
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product
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Smiles
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COCC1=C(C=C(C=C1)C(F)(F)F)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |